molecular formula C7H3Br2F3 B1360088 1,4-Dibromo-2-(trifluoromethyl)benzene CAS No. 7657-09-2

1,4-Dibromo-2-(trifluoromethyl)benzene

Cat. No. B1360088
CAS RN: 7657-09-2
M. Wt: 303.9 g/mol
InChI Key: VWKFJAOCLPPQGR-UHFFFAOYSA-N
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Scientific Research Applications

1. Application in Agrochemical and Pharmaceutical Industries

  • Summary of the Application: Trifluoromethylpyridines, which can be synthesized using 1,4-Dibromo-2-(trifluoromethyl)benzene, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
  • Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Application in the Design and Synthesis of Emitters

  • Summary of the Application: 1,4-Bis(trifluoromethyl)benzene is used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence .
  • Methods of Application or Experimental Procedures: The compound is used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
  • Results or Outcomes: The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80°. The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs .

Safety And Hazards

When handling 1,4-Dibromo-2-(trifluoromethyl)benzene, it is important to avoid contact with skin and eyes, and not to breathe dust/fume/gas/mist/vapors/spray78. Personal protective equipment should be worn, and the compound should only be used under a chemical fume hood8.


properties

IUPAC Name

1,4-dibromo-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Br2F3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKFJAOCLPPQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227378
Record name 1,4-Dibromo-2-(trifluoromethyl)benzene
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Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2-(trifluoromethyl)benzene

CAS RN

7657-09-2
Record name 1,4-Dibromo-2-(trifluoromethyl)benzene
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Record name 1,4-Dibromo-2-(trifluoromethyl)benzene
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Record name 7657-09-2
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Record name 1,4-Dibromo-2-(trifluoromethyl)benzene
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Record name 1,4-dibromo-2-(trifluoromethyl)benzene
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Record name 1,4-Dibromo-2-(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
S Reimann, K Wittler, S Schmode… - European Journal of …, 2013 - Wiley Online Library
Site‐selective Sonogashira cross‐coupling reactions of 1,4‐dibromo‐2‐(trifluoromethyl)benzene have been performed, affording a variety of functionalized alkynyl‐substituted (…
I Ullah, M Nawaz, A Villinger, P Langer - Synlett, 2011 - thieme-connect.com
The Suzuki-Miyaura reaction of 1, 4-dibromo-2-(trifluoromethyl) benzene provides a convenient route for the synthesis of various trifluoromethylated di-and terphenyls. The reactions …
Number of citations: 6 www.thieme-connect.com
M Dąbrowski, J Kubicka, S Luliński, J Serwatowski - Tetrahedron, 2005 - Elsevier
Halogen–lithium interconversion reactions between unsymmetrically substituted mono- and bifunctional dihalobenzenes C 6 H 3 XHal 2 and C 6 H 2 XYHal 2 (Hal=Br, I; X, Y=F, OR, CF …
Number of citations: 44 www.sciencedirect.com
S Iqbal, M Sharif - Synlett, 2021 - thieme-connect.com
Organofluorine compounds have gained interest in the fields of pharmaceuticals, agrochemicals, diagnostics, materials, and catalysis. Suzuki–Miyaura coupling reactions of fluorinated …
Number of citations: 1 www.thieme-connect.com
L Skhirtladze, R Keruckiene, O Bezvikonnyi… - … Acta Part A: Molecular …, 2023 - Elsevier
Two compounds consisting of electron-accepting trifluoromethylphenyl moiety and electron-donating phenoxazine and phenothiazine moieties were designed and synthesized via …
Number of citations: 3 www.sciencedirect.com
S Ahmed, M Sharif, K Shoaib, S Reimann, J Iqbal… - Tetrahedron …, 2013 - Elsevier
The Suzuki–Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine with 1equiv of arylboronic acids resulted in site-selective formation of 2-aryl-6-chloro-3-(trifluoromethyl)pyridine. …
Number of citations: 18 www.sciencedirect.com
C Wei, W Zhang, J Huang, H Li, Y Zhou, G Yu - Macromolecules, 2019 - ACS Publications
Developing a new strategy to obtain n-type organic semiconductors is crucial for the advance of organic electronics. We herein report the synthesis and investigation of a series of donor…
Number of citations: 26 pubs.acs.org
F Chen, D Bai, X Wang, Y He - Inorganic Chemistry Frontiers, 2017 - pubs.rsc.org
Investigation of the effect of functional groups on gas adsorption in a MOF of a given structure is undoubtedly very important because it facilitates targeting porous MOFs with enhanced …
Number of citations: 41 pubs.rsc.org
XH Wu, S Jin, JH Liang, ZY Li, G Yu, SH Liu - Organometallics, 2009 - ACS Publications
A series of binuclear ruthenium vinyl complexes [RuCl(CO)(PMe 3 ) 3 ] 2 (μ-CHCH−Ar−CHCH) (Ar = C 6 H 4 (6a), C 6 H 3 CH 3 (6b), C 6 H 3 OCH 3 (6c), C 6 H 3 F (6d), C 6 H 3 Cl (…
Number of citations: 60 pubs.acs.org
F Bao, H Lei, B Zou, W Peng, L Qiu, F Ye, Y Song, F Qi… - Polymer, 2023 - Elsevier
Colorless polyimides (CPIs) have wide applications in flexible photoelectric devices, thanks to their high transparency and heat-resistance. Herein, three rigid aromatic …
Number of citations: 3 www.sciencedirect.com

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